Technical Monograph: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Technical Monograph: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Executive Summary
5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (CAS: 58974-89-3) represents a specialized class of sulfur-bridged bis-imides. Structurally, it consists of two N-phenylphthalimide moieties linked by a thioether (-S-) bridge at the 5-positions of the isoindoline rings. This compound serves as a critical model system and high-performance additive in materials science, particularly for flame retardancy and high-refractive-index polymers .
Unlike simple phthalimides, the inclusion of the thioether linkage imparts unique thermal oxidative stability and flexibility to the molecular backbone. Upon thermal stress, the sulfur center acts as a latent radical scavenger, promoting char formation—a key mechanism in non-halogenated flame suppression.
This guide details the physicochemical properties, synthesis protocols, and application mechanisms of this compound, designed for researchers in polymer chemistry and drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data consolidates the core physical parameters. Researchers should note the solubility profile, which dictates the choice of solvent for synthesis and processing.
| Property | Specification |
| Chemical Name | 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) |
| CAS Number | 58974-89-3 |
| Molecular Formula | C₂₈H₁₆N₂O₄S |
| Molecular Weight | 476.50 g/mol |
| Structure Description | Bis-phthalimide with a central thioether bridge; N-phenyl substituted. |
| Appearance | White to off-white crystalline powder |
| Melting Point | >240 °C (Dependent on purity/polymorph) |
| Solubility (Soluble) | DMF, DMAc, NMP, DMSO (Hot) |
| Solubility (Insoluble) | Water, Methanol, Ethanol, Hexane |
| Thermal Stability (TGA) |
Synthesis Protocol
The synthesis of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) is best achieved through a two-step condensation reaction starting from 4,4'-thiobis(phthalic anhydride) (4,4'-TDPA) and aniline . This route ensures regiospecificity at the 5,5' position.
Reaction Pathway[4][7]
The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the anhydride carbonyl, forming an intermediate amic acid, followed by thermal or chemical cyclodehydration (imidization).
Figure 1: Synthetic pathway from dianhydride precursor to bis-imide target.[1]
Detailed Methodology
Materials:
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4,4'-Thiobis(phthalic anhydride) (TDPA): 10 mmol (3.26 g)
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Aniline: 22 mmol (2.05 g)
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Solvent: N,N-Dimethylacetamide (DMAc) or DMF (anhydrous)
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Catalyst/Dehydrating Agent: Acetic anhydride (Ac₂O) and Pyridine
Step-by-Step Protocol:
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Amic Acid Formation:
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Charge a 100 mL 3-neck round-bottom flask with 10 mmol of TDPA and 30 mL of anhydrous DMAc under nitrogen flow.
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Add 22 mmol of aniline dropwise at room temperature (25°C) with vigorous stirring.
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Observation: The solution viscosity may increase initially as the amic acid forms.
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Stir for 4–6 hours at room temperature to ensure complete conversion to the intermediate bis(amic acid).
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Chemical Imidization:
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Pour the solution slowly into 300 mL of vigorously stirred methanol or water. The product will precipitate as a white solid.[3]
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Filter the precipitate and wash extensively with methanol to remove residual aniline and solvent.
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Drying: Dry in a vacuum oven at 100°C for 12 hours.
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Recrystallization (Optional): If higher purity is required (e.g., for optical applications), recrystallize from hot DMAc or glacial acetic acid.
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Mechanism of Action: Flame Retardancy
The thioether linkage is not merely structural; it is a functional unit that enhances thermal stability. When used as an additive in engineering plastics (e.g., Polycarbonate, ABS), this compound operates via a radical scavenging mechanism .
Thermal Oxidation Pathway
Upon exposure to high heat or flame, the sulfur atom undergoes oxidation, transitioning through sulfoxide and sulfone states, which promotes cross-linking and char formation rather than volatile combustion.
Figure 2: Mechanism of char formation and radical scavenging during thermal decomposition.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
FTIR Spectroscopy
The conversion of amic acid to imide is confirmed by the appearance of characteristic imide carbonyl bands and the disappearance of amide/carboxyl bands.
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1780 cm⁻¹ (w): Asymmetric C=O stretching (Imide I).
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1720 cm⁻¹ (s): Symmetric C=O stretching (Imide II).
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1380 cm⁻¹ (m): C-N axial stretching (Imide III).
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745 cm⁻¹: Imide ring deformation.
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Absence: No broad peak at 3200–3400 cm⁻¹ (indicates successful removal of -OH/-NH from amic acid).
¹H NMR (DMSO-d₆, 400 MHz)
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δ 7.8–8.0 ppm: Doublets/Multiplets corresponding to the phthalimide aromatic protons.
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δ 7.4–7.6 ppm: Multiplets corresponding to the N-phenyl protons.
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Integration: Ratio of phthalimide protons to phenyl protons should align with the C₂₈H₁₆N₂O₄S stoichiometry.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Use standard PPE (gloves, goggles). The synthesis involves aniline (toxic) and pyridine (noxious); perform all steps in a fume hood.
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Storage: Store in a cool, dry place. The thioether linkage is stable, but prolonged exposure to strong oxidizers should be avoided to prevent premature sulfoxide formation.
References
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Waris, G., et al. (2013). "Novel flame retardant poly(thiourea-sulfone-imide)s for high temperature applications: synthesis and characterization." Turkish Journal of Chemistry. Retrieved from [Link]
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PubChem. (2023). 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) Compound Summary. Retrieved from [Link]
